molecular formula C11H16N2O3S B13015698 N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide

N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide

Cat. No.: B13015698
M. Wt: 256.32 g/mol
InChI Key: XLJYDHBLICGIEO-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a cyclohexyl group attached to a dihydropyridine ring, which is further substituted with an oxo group and a sulfonamide group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable dihydropyridine precursor in the presence of a sulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific chemical properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the dihydropyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1,2-dihydropyridine-3-sulfonamide: Lacks the cyclohexyl group, which may affect its binding affinity and specificity.

    N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Contains a carboxamide group instead of a sulfonamide group, leading to different chemical properties and reactivity.

Uniqueness

N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide is unique due to the presence of both the cyclohexyl and sulfonamide groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and the ability to form specific interactions with biological targets. These features make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

N-cyclohexyl-2-oxo-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C11H16N2O3S/c14-11-10(7-4-8-12-11)17(15,16)13-9-5-2-1-3-6-9/h4,7-9,13H,1-3,5-6H2,(H,12,14)

InChI Key

XLJYDHBLICGIEO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=CNC2=O

Origin of Product

United States

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